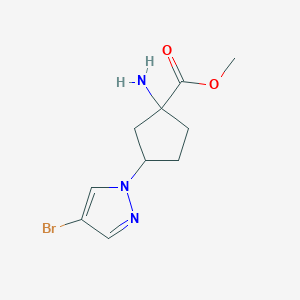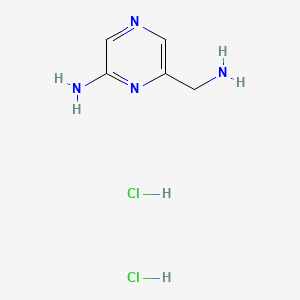![molecular formula C10H12O2 B15314651 8-Ethynyl-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B15314651.png)
8-Ethynyl-1,4-dioxaspiro[4.5]dec-7-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Ethynyl-1,4-dioxaspiro[4The compound’s molecular formula is C10H12O2, and it features a spirocyclic framework with an ethynyl group attached to the dioxaspiro ring system.
Vorbereitungsmethoden
The synthesis of 8-Ethynyl-1,4-dioxaspiro[4.5]dec-7-ene typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a multi-step process starting from readily available precursors.
Reaction Conditions: The reaction conditions often include the use of strong acids such as sulfuric acid or hydrochloric acid to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs.
Analyse Chemischer Reaktionen
8-Ethynyl-1,4-dioxaspiro[4.5]dec-7-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The ethynyl group in the compound can undergo substitution reactions with nucleophiles under appropriate conditions, leading to the formation of substituted products.
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
8-Ethynyl-1,4-dioxaspiro[4.5]dec-7-ene has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: In biological research, the compound is studied for its potential bioactivity and interactions with biological macromolecules.
Medicine: The compound’s potential medicinal properties are being explored, including its use as a scaffold for drug design and development.
Industry: In industrial applications, the compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 8-Ethynyl-1,4-dioxaspiro[4.5]dec-7-ene involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins in biological systems, leading to modulation of their activity.
Pathways Involved: The specific pathways affected by the compound depend on its molecular interactions.
Vergleich Mit ähnlichen Verbindungen
8-Ethynyl-1,4-dioxaspiro[4.5]dec-7-ene can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1,4-dioxaspiro[4.5]dec-7-ene and its derivatives share structural similarities with this compound.
Uniqueness: The presence of the ethynyl group in this compound imparts unique reactivity and properties that distinguish it from other spirocyclic compounds.
Eigenschaften
Molekularformel |
C10H12O2 |
|---|---|
Molekulargewicht |
164.20 g/mol |
IUPAC-Name |
8-ethynyl-1,4-dioxaspiro[4.5]dec-7-ene |
InChI |
InChI=1S/C10H12O2/c1-2-9-3-5-10(6-4-9)11-7-8-12-10/h1,3H,4-8H2 |
InChI-Schlüssel |
HOTQCCZQPWAFQQ-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC1=CCC2(CC1)OCCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



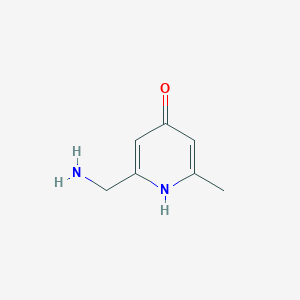
![Bicyclo[2.2.1]hept-2-yl 4-methylbenzenesulfonate](/img/structure/B15314595.png)

![1-(Bicyclo[2.2.1]hept-5-en-2-yl)-N-methylmethanamine](/img/structure/B15314601.png)
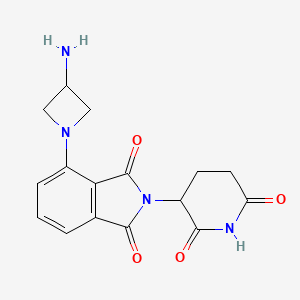
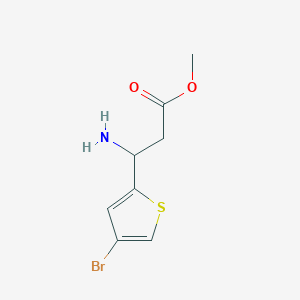

![3-[3-(1,1-Dihexoxyethyl)pyridin-1-ium-1-yl]propane-1-sulfonate](/img/structure/B15314622.png)


![4-{4-[(Oxiran-2-yl)methoxy]phenyl}pyridine](/img/structure/B15314635.png)
